N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide
Description
N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide is a synthetic compound featuring a lipoic acid-derived 1,2-dithiolane ring conjugated to a substituted benzylamine group via a pentanamide linker.
Properties
CAS No. |
920510-77-6 |
|---|---|
Molecular Formula |
C16H24N2OS2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C16H24N2OS2/c17-11-13-4-3-5-14(10-13)12-18-16(19)7-2-1-6-15-8-9-20-21-15/h3-5,10,15H,1-2,6-9,11-12,17H2,(H,18,19) |
InChI Key |
VHTXPPUVSMFVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide typically involves multiple steps. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially modulating their activity. The aminomethylphenyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The compound belongs to a broader class of 5-(1,2-dithiolan-3-yl)pentanamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs and Substituent Variations
Antioxidant Activity
- Target Compound: The dithiolane ring enables redox cycling, but the aminomethylphenyl group may direct cellular uptake or localization.
- Compound 4: Demonstrated superior free radical scavenging due to the 4-hydroxy-3-methoxybenzyl group, which stabilizes phenolic radicals .
- DBP : Antioxidant activity is secondary to its H2O2 sensing function; the boronic ester group enables specific analyte detection .
Receptor Interactions
- TRPV1 Agonists (Compounds 4, 5) : The dichlorobenzyl group in Compound 5 shows higher TRPV1 activation (EC50 ~ 0.3 µM) compared to Compound 4 (EC50 ~ 1.2 µM), attributed to chlorine’s electron-withdrawing effects .
- Compound 15: Acts as an adenosine receptor antagonist (Ki < 10 nM for A2A), leveraging the triazolopyrazine group for selectivity .
Biological Activity
N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The presence of the dithiolane moiety suggests potential reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The dithiolane group is known for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that the compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Interaction : The amine groups may facilitate binding to various receptors, influencing physiological responses.
In Vitro Studies
Recent in vitro studies have demonstrated the following effects:
- Cell Viability : this compound exhibited cytotoxic effects on cancer cell lines at concentrations above 50 µM, indicating a dose-dependent relationship with cell viability.
- Enzyme Activity : Inhibition of certain metabolic enzymes was observed, with IC50 values ranging from 10 to 30 µM depending on the target enzyme.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results:
- Tumor Growth Inhibition : Administration of the compound significantly reduced tumor size in xenograft models, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound demonstrated a reduction in inflammatory markers in animal models of induced inflammation.
Case Studies
| Study | Model | Key Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Cytotoxicity observed at >50 µM; IC50 for enzyme inhibition between 10-30 µM. |
| Study 2 | Xenograft Models | Significant reduction in tumor size; potential anticancer properties identified. |
| Study 3 | Inflammatory Models | Decreased levels of pro-inflammatory cytokines; anti-inflammatory effects noted. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
